1-Azidopentane
Overview
Description
1-Azidopentane is an organic compound with the chemical formula C5H11N3 . It has a molecular weight of 113.1609 .
Synthesis Analysis
A new series of (co)polycarbonates bearing pendent azido groups was synthesized by polycondensation of varying molar proportions of 4, 4’- (5-azidopentane-2, 2-diyl) diphenol and bisphenol-A with triphosgene . The chemical structures, compositions, and random nature of (co)polycarbonates were confirmed by NMR spectroscopy .Molecular Structure Analysis
1-Azidopentane contains a total of 18 bonds; 7 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, and 1 positively charged N .Chemical Reactions Analysis
The crosslinking of (co)polycarbonates bearing pendant azido groups by UV-irradiation (254 nm/30 min) under ambient conditions is demonstrated . The complete decomposition of azido groups was observed with an exposure time of 30 min .Physical And Chemical Properties Analysis
1-Azidopentane has a molecular weight of 113.16 g/mol . It has a topological polar surface area of 14.4 Ų .Scientific Research Applications
C5H11N3 C_5H_{11}N_3 C5H11N3
), focusing on six distinct applications:Synthesis of Liquid Crystal Materials
1-Azidopentane is utilized in the synthesis of multi-axis liquid crystal refrigeration materials through click chemistry . This process involves the reaction of the azide group with alkyne groups to form triazole rings, which are pivotal in the formation of liquid crystal structures.
Modifier for Hydroxyl-Terminated Polybutadiene (HTPB)
In the modification of HTPB, a key component in solid rocket propellants, 1-Azidopentane can be used as an azide-containing molecule to introduce azide pendant groups. This chemical modification enhances the properties of HTPB by reacting with its double bonds .
Click Chemistry Applications
1-Azidopentane is a reagent in click chemistry, a class of biocompatible small molecule reactions commonly used in bioconjugation, which is the process of joining two molecules, typically a biomolecule and a probe or drug .
properties
IUPAC Name |
1-azidopentane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3/c1-2-3-4-5-7-8-6/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHBJNGBMWHOFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50180947 | |
Record name | 1-Azidopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50180947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azidopentane | |
CAS RN |
26330-06-3 | |
Record name | 1-Azidopentane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026330063 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Azidopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50180947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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